

Chlorpromazine Sulfoxide: A Reference Standard for Analytical Excellence in Pharmaceutical Analysis

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Compound of Interest

Compound Name: Chlorpromazine sulfoxide

Cat. No.: B195716

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpromazine, a cornerstone of antipsychotic therapy, undergoes extensive metabolism in the body, with **chlorpromazine sulfoxide** being a major metabolite.^[1] As a significant degradation product formed during the storage and sterilization of chlorpromazine hydrochloride solutions, its accurate quantification is critical for ensuring the quality, stability, and safety of pharmaceutical formulations.^[2] This document provides comprehensive application notes and detailed protocols for the use of **chlorpromazine sulfoxide** as a reference standard in analytical chemistry.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine	[3]
CAS Number	969-99-3	
Molecular Formula	C ₁₇ H ₁₉ ClN ₂ OS	[3]
Molecular Weight	334.86 g/mol	
Appearance	Off-White to Brown solid	[4]
Storage Temperature	-20°C	

Purity and Stability of Reference Standard

Chlorpromazine sulfoxide reference standards are available from various pharmacopoeias, including the British Pharmacopoeia (BP) and European Pharmacopoeia (EP).[5] These standards are characterized by high purity, essential for the accuracy of analytical measurements.

Table 1: Typical Purity Specifications for **Chlorpromazine Sulfoxide** Reference Standard

Parameter	Specification
Purity (HPLC)	>95%
Assay Purity	>90%

Note: Specific values may vary by supplier and batch. Always refer to the Certificate of Analysis (CoA) provided with the reference standard.[3]

The stability of the reference standard is critical for its intended use. While the solid form is stable when stored under recommended conditions, solutions may be susceptible to degradation.

Table 2: Stability of **Chlorpromazine Sulfoxide**

Condition	Observation
Solid (neat)	Limited shelf life; refer to the expiry date on the label.
In Solution	Highly stable under visible light irradiation. [6]

Synthesis of Chlorpromazine Sulfoxide Reference Material

The synthesis of **chlorpromazine sulfoxide** is typically achieved through the controlled oxidation of chlorpromazine. Several methods have been reported, offering varying yields and purity profiles.

Protocol 1: Synthesis via Hydrogen Peroxide Oxidation

This method utilizes hydrogen peroxide as the oxidizing agent.

Materials:

- Chlorpromazine hydrochloride
- Hydrogen peroxide (30%)
- Aqueous nitrous acid
- Suitable solvent (e.g., acetic acid)
- Purification system (e.g., column chromatography)

Procedure:

- Dissolve chlorpromazine hydrochloride in a suitable solvent.
- Add aqueous nitrous acid and hydrogen peroxide to the solution at room temperature.[\[1\]](#)
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

- Upon completion, quench the reaction and purify the product using column chromatography to yield **chlorpromazine sulfoxide**.

Reported Yield: 74%^[1]

Protocol 2: Electrochemical Synthesis

A constant current is applied to achieve oxidation.

Materials:

- Chlorpromazine
- Electrochemical cell
- Suitable electrolyte solution

Procedure:

- Prepare a solution of chlorpromazine in the electrolyte.
- Apply a constant current of 1.0 mA.^[1]
- Monitor the conversion of chlorpromazine to **chlorpromazine sulfoxide**.
- The optimal condition yields a high percentage conversion with good selectivity for the sulfoxide metabolite.^[1]

Analytical Methods

High-performance liquid chromatography (HPLC) is the most common technique for the analysis of chlorpromazine and its sulfoxide metabolite.

Protocol 3: Stability-Indicating RP-HPLC Method for Chlorpromazine and its Sulfoxide

This method is suitable for the simultaneous determination of chlorpromazine and its degradation products, including the sulfoxide.

Chromatographic Conditions:

Parameter	Condition
Column	Inertsil ODS C18 (250mm x 4.6 mm, 5μ)
Mobile Phase	Methanol: Acetonitrile: Acetate Buffer (pH 6.1) (80:15:05 v/v/v)
Flow Rate	1 ml/min
Detection	UV at 239 nm
Injection Volume	20 μL
Column Temperature	20°C

Preparation of Standard Solutions:

- Stock Solution: Accurately weigh and dissolve chlorpromazine hydrochloride and **chlorpromazine sulfoxide** reference standards in the mobile phase to obtain a known concentration.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-100 μg/ml for chlorpromazine).^[7]

Sample Preparation (for Tablets):

- Weigh and finely powder a representative number of tablets.
- Transfer a portion of the powder, equivalent to a known amount of chlorpromazine hydrochloride, to a volumetric flask.
- Add the mobile phase, sonicate to dissolve, and dilute to volume.
- Filter the solution through a 0.45 μm syringe filter before injection.

Protocol 4: UHPLC-Q-Orbitrap MS for Analysis in Biological Matrices

This method is suitable for the determination of chlorpromazine and its metabolites in complex matrices like animal-derived foods.

Chromatographic Conditions:

Parameter	Condition
Column	Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase	A: 0.1% v/v formic acid and 10 mmol L ⁻¹ ammonium formate in water B: Acetonitrile
Gradient	90% A (initial), 90%-10% A (2-10 min), 10% A (10-11 min), 10%-90% A (11-12 min), 90% A (12-13 min)
Flow Rate	0.3 mL/min
Injection Volume	2 µL
Column Temperature	40°C

Sample Preparation (QuEChERS-based extraction for animal-derived foods):

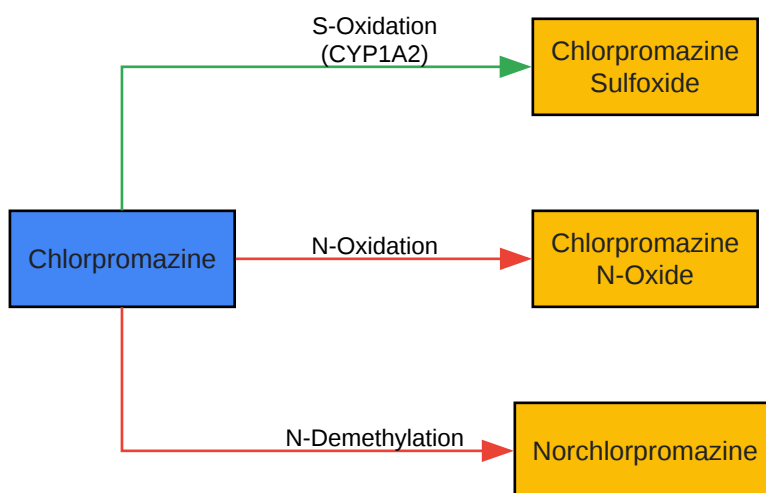
- Homogenize 10.0 g of the sample with 50 mL of acetone.
- Centrifuge and collect the supernatant.
- Repeat the extraction with 30 mL of acetone.
- Combine the supernatants and adjust the volume to 100 mL with acetone.
- Take a 10 mL aliquot, add water and formic acid.
- Perform a cleanup step using a suitable sorbent.
- The final extract is then analyzed by UHPLC-Q-Orbitrap MS.

Table 3: Linearity and Recovery Data for Analytical Methods

Analytical Method	Analyte	Linearity Range	Correlation Coefficient (r)	Recovery (%)
RP-HPLC	Chlorpromazine	10-100 µg/ml	0.999	98.14-99.94
RP-HPLC	Trihexyphenidyl	0.4-4 µg/ml	0.999	98.43-99.90
RP-HPLC	Trifluoperazine	1-10 µg/ml	0.999	98.22-99.98
UHPLC-Q-Orbitrap MS	Chlorpromazine & Metabolites	2–400 µg kg ⁻¹ (fish) 1–400 µg kg ⁻¹ (pork)	>0.999	72-117

Visualizations

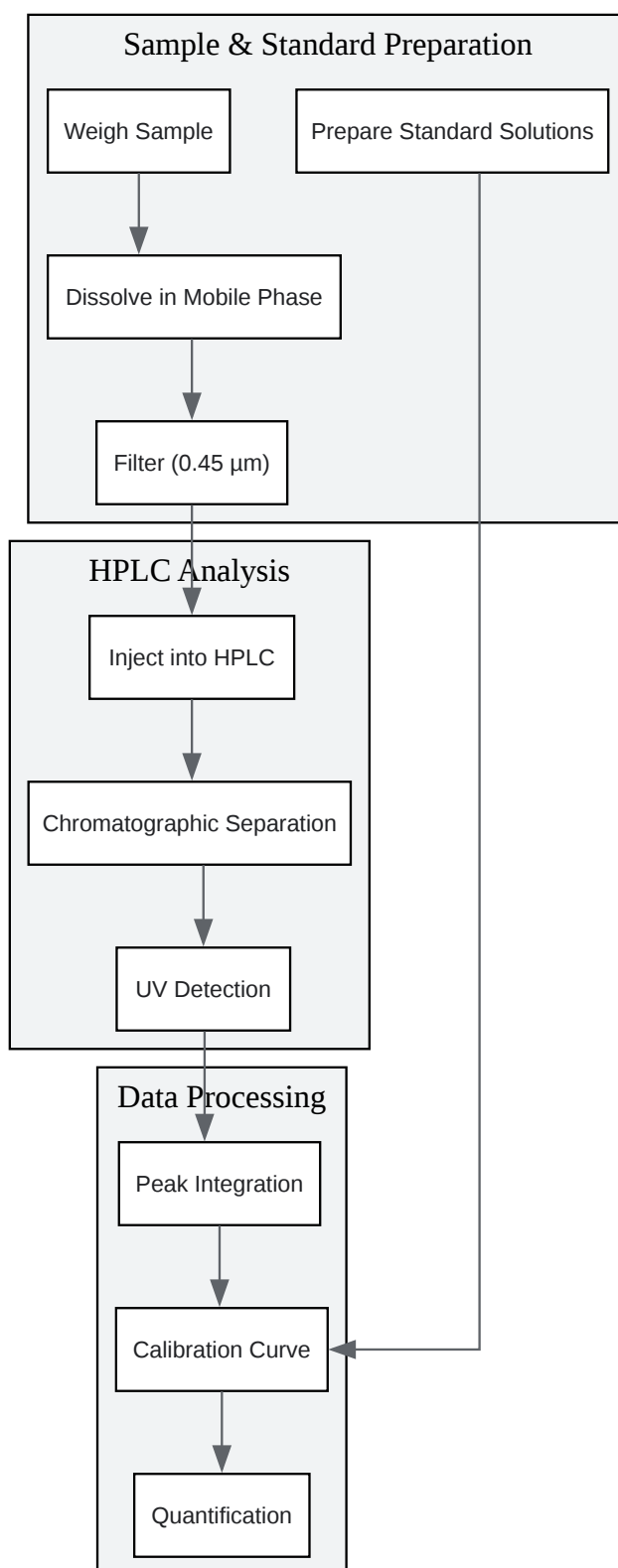
Metabolic Pathway of Chlorpromazine



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Caption: Metabolic conversion of Chlorpromazine.

Analytical Workflow for Quantification



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Caption: HPLC analytical workflow.

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